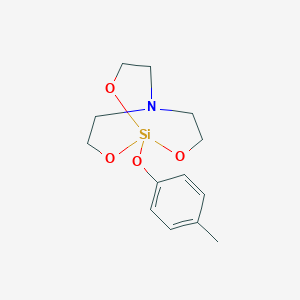
N-(quinolin-8-yl)methanesulfonamide
Übersicht
Beschreibung
N-(CHINOLIN-8-YL)METHANSULFONAMID ist eine organische Verbindung, die zur Klasse der Chinoline und Derivate gehört. Diese Verbindungen enthalten einen Chinolin-Rest, der aus einem Benzolring besteht, der mit einem Pyrimidinring zu Benzo[b]azabenzol verschmolzen ist
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-(CHINOLIN-8-YL)METHANSULFONAMID beinhaltet typischerweise die Reaktion von Chinolinderivaten mit Methansulfonylchlorid in Gegenwart einer Base wie Triethylamin. Die Reaktion wird unter wasserfreien Bedingungen durchgeführt, um die Hydrolyse des Sulfonylchlorids zu verhindern .
Industrielle Produktionsmethoden
Der allgemeine Ansatz würde die Skalierung der Labor-Synthesemethoden, die Optimierung der Reaktionsbedingungen und die Sicherstellung der Reinheit des Endprodukts durch Umkristallisation oder chromatographische Verfahren beinhalten .
Analyse Chemischer Reaktionen
Reaktionstypen
N-(CHINOLIN-8-YL)METHANSULFONAMID unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Sulfonamidgruppe kann mit anderen funktionellen Gruppen unter Verwendung geeigneter Reagenzien substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Methansulfonylchlorid in Gegenwart einer Base.
Hauptprodukte, die gebildet werden
Oxidation: Chinolin-N-Oxid-Derivate.
Reduktion: Reduzierte Chinolin-Derivate.
Substitution: Verschiedene substituierte Chinolin-Derivate.
Wissenschaftliche Forschungsanwendungen
N-(CHINOLIN-8-YL)METHANSULFONAMID hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Ligand in der Koordinationschemie und als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht für sein Potenzial als Enzyminhibitor, insbesondere gegen Methionin-Aminopeptidase.
Wirkmechanismus
Der Wirkmechanismus von N-(CHINOLIN-8-YL)METHANSULFONAMID beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Beispielsweise hemmt es Methionin-Aminopeptidase, indem es an die aktive Stelle des Enzyms bindet und so die Entfernung des N-terminalen Methionins aus neu synthetisierten Proteinen verhindert . Diese Hemmung kann die Proteinsynthese stören und zu verschiedenen zellulären Effekten führen.
Wirkmechanismus
The mechanism of action of N-(QUINOLIN-8-YL)METHANESULFONAMIDE involves its interaction with specific molecular targets. For instance, it inhibits methionine aminopeptidase by binding to the active site of the enzyme, thereby preventing the removal of the N-terminal methionine from nascent proteins . This inhibition can disrupt protein synthesis and lead to various cellular effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-(CHINOLIN-8-YL)BENZAMID
- N-(CHINOLIN-8-YL)ACETAMID
- N-(CHINOLIN-8-YL)PROPIONAMID
Einzigartigkeit
N-(CHINOLIN-8-YL)METHANSULFONAMID ist aufgrund seiner Sulfonamidgruppe einzigartig, die ihm besondere chemische und biologische Eigenschaften verleiht. Im Vergleich zu anderen Chinolinderivaten zeigt es unterschiedliche Reaktivitätsmuster und potenzielle therapeutische Anwendungen .
Eigenschaften
IUPAC Name |
N-quinolin-8-ylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-15(13,14)12-9-6-2-4-8-5-3-7-11-10(8)9/h2-7,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYEPUTZVZYUENX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC2=C1N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00146038 | |
| Record name | 8-(Methylsulfonylamino)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00146038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10374-76-2 | |
| Record name | 8-(Methylsulfonylamino)quinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010374762 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-(Methylsulfonylamino)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00146038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














